N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine
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Overview
Description
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine is a synthetic peptide derivative. It is composed of three amino acids: glycine, proline, and phenylalanine, with a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of Cbz-glycine with L-proline and then with L-phenylalanine. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation with palladium on carbon (Pd/C) or treatment with TFA.
Coupling: DCC and NHS for peptide bond formation.
Major Products Formed
Hydrolysis: Glycine, L-proline, and L-phenylalanine.
Deprotection: Free amino group on glycine, leading to further peptide synthesis.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine involves its interaction with enzymes and receptors in biological systems. The compound can be hydrolyzed by proteases, releasing its constituent amino acids, which can then participate in various metabolic pathways. The benzyloxycarbonyl group provides stability during synthesis and can be removed to expose the active peptide .
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanine: Similar structure but lacks the proline residue.
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline: Similar structure but lacks the phenylalanine residue.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of proline and phenylalanine.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine is unique due to its specific combination of glycine, proline, and phenylalanine, which imparts distinct structural and functional properties. The presence of the benzyloxycarbonyl group enhances its stability during synthesis, making it a valuable compound in peptide research and synthesis .
Properties
CAS No. |
68385-15-9 |
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Molecular Formula |
C24H27N3O6 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C24H27N3O6/c28-21(15-25-24(32)33-16-18-10-5-2-6-11-18)27-13-7-12-20(27)22(29)26-19(23(30)31)14-17-8-3-1-4-9-17/h1-6,8-11,19-20H,7,12-16H2,(H,25,32)(H,26,29)(H,30,31)/t19-,20-/m0/s1 |
InChI Key |
BFWHAFJJBLUVDM-PMACEKPBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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